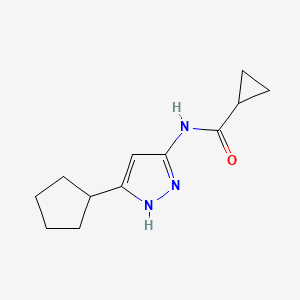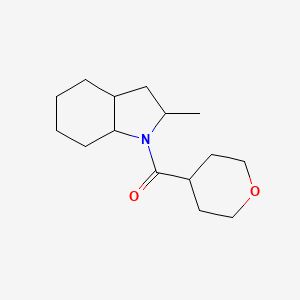
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in 2002 by GlaxoSmithKline as a potential drug candidate for the treatment of metabolic disorders. Since then, GW0742 has been extensively studied for its various pharmacological effects and potential therapeutic applications.
Mechanism of Action
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone exerts its pharmacological effects by binding to and activating PPARδ receptors, which are transcription factors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ by (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, as well as reduced inflammation and oxidative stress.
Biochemical and Physiological Effects:
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects, including:
1. Regulation of lipid and glucose metabolism: (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone activates PPARδ receptors, which play a crucial role in regulating lipid and glucose metabolism. It has been shown to increase fatty acid oxidation, glucose uptake, and insulin sensitivity.
2. Anti-inflammatory effects: (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
3. Neuroprotective effects: (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
4. Anticancer effects: (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone in lab experiments include its potent and selective PPARδ agonist activity, which allows for the specific modulation of PPARδ signaling pathways. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, the limitations of using (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone in lab experiments include its relatively low solubility in aqueous solutions, which can limit its use in certain assays. It is also important to note that the effects of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone can vary depending on the cell type and experimental conditions used.
Future Directions
There are several potential future directions for the study of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone, including:
1. Development of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone derivatives with improved pharmacological properties, such as increased solubility and selectivity.
2. Investigation of the potential therapeutic applications of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone in various diseases, such as metabolic disorders, neurodegenerative diseases, and cancer.
3. Elucidation of the molecular mechanisms underlying the pharmacological effects of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone, including the identification of downstream target genes and signaling pathways.
4. Evaluation of the safety and efficacy of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone in preclinical and clinical studies.
In conclusion, (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone is a synthetic compound with potent PPARδ agonist activity that has been extensively studied for its various pharmacological effects and potential therapeutic applications. Further research is needed to fully understand the molecular mechanisms underlying its effects and to evaluate its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
The synthesis of (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone involves a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-methylindole and 4-bromobutanal to form the intermediate, which is then subjected to a series of reactions to yield the final product. The overall yield of the synthesis is around 10-15%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone has been studied extensively for its various pharmacological effects and potential therapeutic applications. It has been shown to have potent PPARδ agonist activity, which plays a crucial role in regulating lipid and glucose metabolism, inflammation, and oxidative stress. (2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone has also been shown to have anti-inflammatory, neuroprotective, and anticancer effects.
properties
IUPAC Name |
(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-11-10-13-4-2-3-5-14(13)16(11)15(17)12-6-8-18-9-7-12/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSABOEIESZUPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCCCC2N1C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-(oxan-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

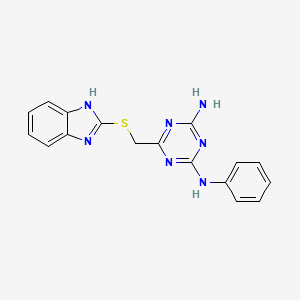
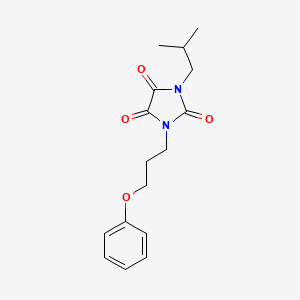
![2-Methyl-1-[4-(2-phenylethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7563225.png)

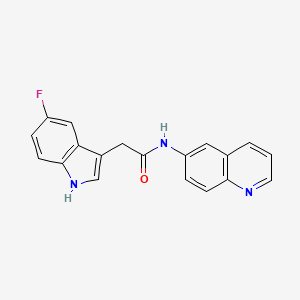
![3-(benzenesulfonamido)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7563241.png)

![2-(3,4-dihydro-1H-isochromen-1-yl)-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)ethanone](/img/structure/B7563256.png)
![1-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B7563257.png)
![N-cyclohexyl-2-[5-(3-fluorophenyl)tetrazol-2-yl]-N-methylpropanamide](/img/structure/B7563265.png)
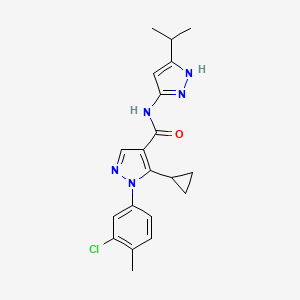

![1-(4-fluorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7563284.png)
